7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7,7-dimethyl-2-oxaspiro[3.3]heptan-5-one |
InChI |
InChI=1S/C8H12O2/c1-7(2)3-6(9)8(7)4-10-5-8/h3-5H2,1-2H3 |
InChI Key |
MKSORYUZSZCLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C12COC2)C |
Origin of Product |
United States |
Structural Characterization and Theoretical Frameworks of 7,7 Dimethyl 2 Oxaspiro 3.3 Heptan 5 One
Systematic IUPAC Nomenclature of Spiro[3.3]heptanone Derivatives
The naming of spiro compounds, including 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one, follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The foundation of the name is the spiroalkane hydrocarbon core.
A spiro compound is characterized by a single atom, the spiroatom, that is a common member of two rings. The naming process begins with the prefix "spiro," followed by square brackets containing the number of carbon atoms in each ring linked to the spiroatom, starting with the smaller ring and separated by a period. For the parent hydrocarbon, spiro[3.3]heptane, the name indicates a spirocyclic structure with two rings connected by a single carbon atom, where each ring has three additional carbon atoms (for a total of four carbons in each ring). nih.govwikipedia.orgchemspider.com The suffix "heptane" denotes a total of seven carbon atoms in the entire system. nih.govwikipedia.org
For derivatives like this compound, the following modifications are made:
Numbering: The numbering of the spiro[3.3]heptane system starts in the smaller ring (in this case, both rings are the same size) at a carbon atom adjacent to the spiroatom and proceeds around that ring, then through the spiroatom, and around the second ring.
Heteroatoms: The presence of an oxygen atom replacing a carbon atom in the ring is indicated by the prefix "oxa." Its position is denoted by a number, in this case, "2-oxa," indicating the oxygen is at the second position of the ring system.
Functional Groups: The ketone functional group (C=O) is denoted by the suffix "-one." Its location is specified by the number "5-one."
Substituents: Any alkyl or other groups attached to the ring system are named as prefixes. Here, two methyl groups are located at the seventh position, designated as "7,7-dimethyl."
Combining these elements results in the systematic IUPAC name: This compound .
Geometric Parameters and Intrinsic Strain Energy of the Spiro[3.3]heptane Framework
Geometric parameters for substituted spiro[3.3]heptanes have been compared to other cyclic systems, highlighting their unique three-dimensional structure. These molecules serve as non-planar bioisosteres for structures like the para-substituted phenyl ring, though with distinctly different spatial arrangements of substituents. chemrxiv.org
| Parameter | Spiro[3.3]heptane Bioisostere | para-Phenyl Ring | Description |
|---|---|---|---|
| Distance r (Å) | 4.16–4.20 | 2.77–2.81 | Distance between the points of substituent attachment. |
| Distance d (Å) | 6.87–6.89 | 5.66–5.71 | Overall distance between substituents. |
| Angle φ1 (°) | 22.8–29.7 | 0.6–2.2 | Angles defining the orientation of the substituents relative to the core structure. |
| Angle φ2 (°) | 22.8–29.7 | 0.6–2.2 | |
| Angle |θ| (°) | 129–130 | 123–149 | Dihedral angle indicating the non-planarity of the substituent vectors. |
Conformational Analysis of the Oxetane (B1205548) Ring within the Spiro System
The oxetane ring, a four-membered heterocycle containing one oxygen atom, is a key structural motif in this compound. Unsubstituted oxetane is nearly planar, but the introduction of substituents typically leads to a more puckered conformation to alleviate unfavorable eclipsing interactions. nih.govacs.org For instance, X-ray crystallographic studies of the insecticide EDO, which contains a substituted oxetane, show a puckering angle of 16°. acs.org
In a spirocyclic system like spiro[3.3]heptane, the conformational freedom of each ring is significantly restricted. The fusion at the spiro-carbon "locks" the rings into a specific spatial arrangement. The oxetane ring within the 2-oxaspiro[3.3]heptane framework is expected to adopt a puckered conformation. This puckering is influenced not only by the inherent strain of the four-membered ring but also by the rigid constraints imposed by the fused cyclobutanone (B123998) ring. The oxygen atom's lone pairs are exposed due to the strained C-O-C bond angle, allowing the oxetane to function as an effective hydrogen-bond acceptor. nih.gov
| Parameter | Value |
|---|---|
| C-O Bond Length (Å) | 1.46 |
| C-C Bond Length (Å) | 1.53 |
| C-O-C Bond Angle (°) | 90.2 |
| C-C-O Bond Angle (°) | 92.0 |
| C-C-C Bond Angle (°) | 84.8 |
Unique Structural Features and Reactivity Predispositions of the Cyclobutanone Moiety
The cyclobutanone moiety in this compound is a defining feature that dictates much of its chemical behavior. Cyclobutanones are strained four-membered rings containing a carbonyl group. The ring strain arises from angle strain (deviation from the ideal sp³ and sp² bond angles) and torsional strain (eclipsing interactions of adjacent bonds).
This inherent strain makes the cyclobutanone ring susceptible to reactions that can provide relief, most notably ring-opening reactions. The carbonyl group activates the adjacent C-C bonds, making them prone to cleavage under various conditions, such as with nucleophiles, acids, or bases, or under thermal or photochemical stimulation.
Stereochemical Considerations in this compound Derivatives
Stereochemistry is a critical aspect of the spiro[3.3]heptane framework. The central spiro carbon atom is a quaternary center that joins two perpendicular rings, creating a distinct three-dimensional architecture.
The parent molecule, this compound, is achiral. It possesses a plane of symmetry that passes through the C2-O bond, the spiro carbon (C4), and the C6 and C8 atoms. Therefore, it does not have an enantiomer.
However, the introduction of substituents at other positions on the rings can readily lead to chirality. For example, if a substituent were introduced at the C1, C3, C6, or C8 position, the plane of symmetry would be eliminated, and the molecule would become chiral, existing as a pair of enantiomers.
Furthermore, if multiple substituents are present, diastereomerism becomes possible. The rigid, non-planar nature of the spiro[3.3]heptane skeleton leads to distinct cis and trans relationships between substituents on the same or different rings. For instance, studies on related spiro[3.3]heptane bioisosteres have shown that cis and trans isomers can have significantly different biological activities and metabolic stabilities, underscoring the importance of stereochemical control in the synthesis and application of these compounds. chemrxiv.org
Advanced Synthetic Methodologies for 7,7 Dimethyl 2 Oxaspiro 3.3 Heptan 5 One and Analogous Spiro 3.3 Heptanones
Strategies for the Construction of the Spiro[3.3]heptane Core
The synthesis of the spiro[3.3]heptane skeleton, a strained bicyclic system, requires specialized synthetic approaches. These methods can be broadly categorized into intramolecular cyclization reactions and intermolecular cycloaddition pathways.
Intramolecular cyclizations are powerful strategies for the formation of cyclic systems, including the spiro[3.3]heptane core. These reactions involve the formation of a new ring from a single molecule containing all the necessary atoms.
The formation of the oxetane (B1205548) ring in 2-oxaspiro[3.3]heptanones can be achieved through intramolecular C-O bond formation, typically a lactonization reaction. This approach generally involves the cyclization of a suitably functionalized cyclobutane (B1203170) precursor bearing both a carboxylic acid and a hydroxymethyl group.
A plausible synthetic route to 7,7-dimethyl-2-oxaspiro[3.3]heptan-5-one would involve the intramolecular cyclization of a precursor like 3-(hydroxymethyl)-3-methylcyclobutane-1-carboxylic acid. The cyclization of such a delta-hydroxy acid leads to the formation of a stable six-membered delta-lactone ring system. youtube.com The key to this approach is the synthesis of the appropriately substituted cyclobutane precursor. One method for preparing substituted cyclobutane hydroxy acids involves a double-alkylation reaction of a dianion with epichlorohydrin, which can deliver a single diastereomer. acs.orgnih.gov
| Precursor Type | Reaction | Product | Key Features |
| δ-Hydroxy Acid | Intramolecular Esterification (Lactonization) | δ-Lactone | Formation of a six-membered ring; can be acid-catalyzed. youtube.com |
| γ-Haloalcohol | Intramolecular Williamson Ether Synthesis | Oxetane | Formation of a four-membered ether ring. |
Intramolecular C-C bond formation provides another versatile route to the spiro[3.3]heptane framework. These reactions can involve various strategies, including radical cyclizations and transition-metal-catalyzed processes. For instance, an intramolecular Heck reaction on a vinylogous carbonate can be used to synthesize isochromene derivatives, demonstrating a C(sp³)–C(sp²) bond-forming cyclization. rsc.org While not directly applied to spiro[3.3]heptanones in the provided literature, this type of transformation highlights the potential of palladium-catalyzed reactions in constructing complex cyclic systems.
Another relevant strategy involves the ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles to construct both four-membered rings of a spiro[3.3]heptane scaffold. nih.gov This approach has been successfully employed in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids. nih.gov
Rearrangement reactions offer a powerful and often stereospecific means of constructing complex molecular architectures from simpler precursors. The high reactivity of strained rings like epoxides makes them excellent candidates for initiating cascade reactions that can lead to the formation of spirocyclic systems. nih.govmasterorganicchemistry.comyoutube.com
A notable example is the synthesis of spiro[3.3]heptan-1-ones through a strain-relocating semipinacol rearrangement. nih.gov This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The resulting 1-bicyclobutylcyclopropanol intermediate undergoes a rearrangement in the presence of acid to afford the spiro[3.3]heptan-1-one. nih.gov This process is highly regioselective and stereospecific. nih.gov
Epoxide-opening cascades are another important class of rearrangement-based spirocyclizations. nih.gov These reactions can be initiated by either acid or base and proceed through intramolecular attack of a nucleophile on the epoxide ring. researchgate.netnih.gov The regioselectivity of the epoxide opening is a crucial factor in determining the final product. researchgate.net
| Rearrangement Type | Starting Materials | Key Intermediate | Product | Reference |
| Semipinacol Rearrangement | 1-Sulfonylcyclopropanols, 1-Sulfonylbicyclo[1.1.0]butanes | 1-Bicyclobutylcyclopropanol | Spiro[3.3]heptan-1-one | nih.gov |
| Epoxide-Opening Cascade | Polyepoxides | Carbocation/Alkoxide | Polycyclic ethers | nih.gov |
Intermolecular [2+2] cycloaddition reactions are a cornerstone in the synthesis of four-membered rings and provide a direct route to the cyclobutane core of the spiro[3.3]heptane system.
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. slideshare.netmdpi.com This reaction is a powerful tool for the synthesis of the 2-oxaspiro[3.3]heptane ring system. The reaction is typically initiated by UV irradiation, but visible-light-mediated protocols using a photocatalyst have also been developed, which can improve the safety and scalability of the process. nih.govchemrxiv.org
The regioselectivity of the Paternò-Büchi reaction is influenced by the stability of the diradical intermediate that is formed upon photoexcitation. uni-koeln.de The stereochemistry of the starting alkene is often retained in the product. mdpi.com
| Reactants | Conditions | Product | Key Features | Reference |
| Carbonyl + Alkene | UV light or visible light + photocatalyst | Oxetane | Forms a four-membered ether ring; can be stereospecific. | mdpi.comnih.gov |
| Dichloroketene (B1203229) + Olefin | Zn(Cu) couple | Dichlorocyclobutanone | Provides a functionalized cyclobutane for further elaboration. | diva-portal.org |
Intermolecular [2+2] Cycloaddition Pathways
Formal [2+2] Cycloadditions
Formal [2+2] cycloaddition reactions represent a classical and effective method for the construction of the cyclobutane rings inherent to spiro[3.3]heptanone systems. These approaches typically involve the reaction of a ketene (B1206846) or a ketene equivalent with a methylenecycloalkane. For the synthesis of spiro[3.3]heptanones, the reaction between a suitable ketene and methylenecyclobutane (B73084) is a key strategy. nih.gov
One established method involves the generation of a keteniminium species from an amide, which then undergoes cycloaddition with an alkene. For instance, reacting an N,N-dimethylamide with triflic anhydride (B1165640) generates a reactive intermediate that readily combines with an alkene like methylenecyclobutane. This is followed by hydrolysis to yield the corresponding spiro[3.3]heptanone. researchgate.net This method's versatility allows for the synthesis of a range of racemic spiro[3.3]heptanones by varying the starting amide and alkene components. researchgate.net
Table 1: Synthesis of Racemic Spiro[3.3]heptanones via [2+2] Cycloaddition This table is representative of the general methodology and not specific to the dimethyl-2-oxaspiro variant.
| Starting Amide | Alkene | Product |
|---|---|---|
| N,N-dimethylacetamide | Methylenecyclobutane | Spiro[3.3]heptan-1-one |
| N,N-dimethylisobutyramide | Methylenecyclobutane | 2,2-Dimethylspiro[3.3]heptan-1-one researchgate.net |
Another notable approach is the strain-relocating semipinacol rearrangement, which, while not a direct cycloaddition, provides access to the spiro[3.3]heptan-1-one motif from highly strained precursors. This method involves the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols. nih.gov The resulting intermediate undergoes an acid-catalyzed rearrangement to furnish the spiro[3.3]heptan-1-one core. nih.govnih.gov This process is highly regio- and stereospecific, enabling the synthesis of optically active substituted spiro[3.3]heptan-1-ones. nih.gov
Visible-Light-Mediated Cross-Selective [2+2] Cycloadditions for Polysubstituted 2-Oxaspiro[3.3]heptanes
A significant advancement in the synthesis of 2-oxaspiro[3.3]heptane systems is the use of visible-light photochemistry. Researchers have developed an intermolecular, cross-selective [2+2] photocycloaddition that efficiently couples exocyclic arylidene oxetanes with electron-deficient alkenes. gumed.edu.plnih.gov This reaction proceeds under mild conditions, utilizing a commercially available iridium(III) photosensitizer activated by blue light irradiation. nih.govresearchgate.net
The mechanism is proposed to proceed through a triplet energy transfer pathway. gumed.edu.plresearchwithnj.com The iridium photosensitizer absorbs blue light and transfers its energy to the arylidene oxetane, promoting it to a triplet excited state. This excited species then undergoes cycloaddition with an alkene to form the desired 2-oxaspiro[3.3]heptane product. gumed.edu.pl This methodology provides access to a diverse range of polysubstituted 2-oxaspiro[3.3]heptane motifs, which are of significant interest as bioisosteres for gem-dimethyl and carbonyl groups. nih.govresearchgate.net The versatility of this method is highlighted by the successful transformation of various cycloadducts, allowing for selective access to either syn- or anti-diastereoisomers through kinetic or thermodynamic epimerization. gumed.edu.plresearchwithnj.com
Table 2: Examples of Visible-Light-Mediated [2+2] Cycloaddition
| Arylidene Oxetane | Alkene Partner | Photosensitizer | Product Class |
|---|---|---|---|
| 3-(Phenylmethylene)oxetane | Acrylonitrile | Ir(III) complex | Polysubstituted 2-Oxaspiro[3.3]heptane gumed.edu.plnih.gov |
| 3-(4-Chlorophenylmethylene)oxetane | Methyl acrylate | Ir(III) complex | Polysubstituted 2-Oxaspiro[3.3]heptane gumed.edu.plnih.gov |
Transition Metal-Catalyzed Approaches to Spirocyclic Systems
Transition metal catalysis offers powerful and efficient pathways for constructing complex spirocyclic architectures. nih.gov While direct application to this compound is still an emerging area, analogous systems demonstrate the potential of these methods. Catalysts based on palladium, zinc, and manganese have been successfully employed in various spirocyclization reactions. nih.govresearchgate.netrsc.org
For instance, palladium catalysis has been utilized in asymmetric decarboxylative [3+2] cycloaddition reactions to generate chiral spiro[2.4]heptanes with high enantioselectivity. rsc.org In a different approach, dinuclear zinc catalysts have proven effective in synthesizing 3,3'-dihydrofuran spirooxindoles with excellent yields and stereoselectivities. nih.gov Manganese-pincer complexes have been developed for the ligand-controlled hydroalkoxylation of alkynylnitriles, a method that offers precise stereocontrol and could be adapted for constructing substituted ethers within a spirocyclic framework. researchgate.net These examples underscore the capability of transition metal catalysts to control reactivity and selectivity in the formation of spirocenters. nih.govacs.org
Organocatalytic Methods in Spirocyclization
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a cornerstone of modern asymmetric synthesis, including the formation of spirocycles. researchgate.net This approach avoids potentially toxic and expensive heavy metals and often provides high levels of stereocontrol. acs.org Organocatalytic strategies for spirocyclization frequently involve cascade or domino reactions, where multiple bonds and stereocenters are formed in a single operation. researchgate.netnih.gov
Different modes of activation, such as enamine, iminium, and Brønsted acid catalysis, are employed. nih.govresearchgate.net For example, cinchona alkaloid-derived primary amines have been used to catalyze the asymmetric cascade reaction between cyanoketones and cyclic 2,4-dienones, affording spiro-dihydropyrano cyclohexanones in good yields and high enantioselectivities. rsc.org Another strategy involves the use of quinine (B1679958) as a catalyst for a cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles to produce unique spiro-bridged heterocyclic compounds with high diastereoselectivity. nih.gov The combination of organocatalysis with transition metal catalysis is also a powerful synergistic approach for synthesizing optically pure spirocyclic molecules. nih.gov
Directed Synthesis of the 2-Oxaspiro[3.3]heptane Substructure
Synthetic Routes from Key Oxetane Precursors (e.g., 3,3-Bis(chloromethyl)oxetane)
The synthesis of the 2-oxaspiro[3.3]heptane core can be achieved through directed, multi-step sequences starting from readily available precursors. 3,3-Bis(chloromethyl)oxetane (BCMO) is a key building block in this context. wikipedia.org BCMO can be prepared via the cyclization of pentaerythritol (B129877) trichlorohydrin using a base like sodium hydroxide. wikipedia.org Another method involves the thermolysis of the cyclic sulfurous acid ester of pentaerythritol dichlorohydrin. google.com
Starting from BCMO, a synthetic route to the spiro[3.3]heptane core can be envisioned. For example, a patent describes a route to 5-oxaspiro gumed.edu.plnih.govheptan-6-one starting from dibromoneopentyl glycol, a related precursor. google.com This process involves cyclization to form cyclopropyldimethanol, conversion to a cyclic sulfite, ring-opening with a cyanide source, and subsequent hydrolysis and ring-closure to form the target lactone. google.com A similar strategy could be adapted starting from BCMO, where the two chloromethyl groups are differentially functionalized to create the necessary components for a subsequent intramolecular cyclization to form the second four-membered ring of the spiro[3.3]heptane system. For instance, BCMO can be converted to 3,3-bis(methoxyethoxymethyl)oxetane by reaction with 2-methoxyethanol (B45455) and sodium. prepchem.com Such derivatization opens pathways for further chemical transformations.
Functionalization of Pre-formed 2-Oxaspiro[3.3]heptanes
Once the core 2-oxaspiro[3.3]heptane skeleton is assembled, subsequent functionalization allows for the introduction of diverse chemical handles and the fine-tuning of molecular properties. These transformations are crucial for applications in areas like drug discovery. univ.kiev.uaresearchgate.net
For a ketone-containing scaffold such as this compound, the carbonyl group serves as a key site for modification. It can be reduced to the corresponding alcohol, 7,7-dimethyl-2-oxaspiro[3.3]heptan-5-ol, which can then be used in further reactions. bldpharm.com Analogous functionalizations have been demonstrated on related spirocyclic systems. For instance, in the synthesis of functionalized 2-azaspiro[3.3]heptane derivatives, BOC-protected alcohols were efficiently oxidized to the corresponding ketones using Dess-Martin periodinane. univ.kiev.ua This suggests that the reverse reaction, the reduction of the ketone, is a viable strategy for functionalization. The resulting alcohol can be converted into esters, ethers, or other functional groups, providing access to a library of novel compounds from a common spirocyclic intermediate. univ.kiev.uaacs.org
Introduction and Stereocontrolled Elaboration of the Cyclobutanone (B123998) Moiety
The spiro[3.3]heptane framework, characterized by two cyclobutane rings sharing a single carbon atom, has garnered significant attention in medicinal chemistry as a three-dimensional, rigid scaffold. researchgate.netchemrxiv.org The introduction of a ketone functionality within this framework, as seen in this compound and its analogs, provides a critical handle for further synthetic manipulation. The construction of the cyclobutanone moiety is a pivotal step in the synthesis of these spirocyclic compounds. This section details the primary methodologies for forming the cyclobutanone ring and achieving stereocontrol, both in the ring's formation and its subsequent functionalization.
Cyclobutanone Ring Formation Methodologies
The synthesis of cyclobutanones, particularly those embedded in strained spirocyclic systems, relies on a variety of strategic ring-forming reactions. These methods are essential for constructing the core carbocyclic structure of spiro[3.3]heptanones.
Key methodologies include:
[2+2] Cycloaddition: This is one of the most fundamental approaches to cyclobutane rings, typically involving the reaction of an alkene with a ketene or a ketene equivalent. nih.govnih.gov This method allows for the direct formation of the four-membered ring with a carbonyl group. The reaction can be applied to create the spiro[3.3]heptane core, for instance, by reacting a cyclobutylidene derivative with dichloroketene, followed by reductive dechlorination. nih.govresearchgate.net
Semipinacol Rearrangement: This rearrangement involves the expansion of a cyclopropane (B1198618) ring to a cyclobutane ring. It is a powerful method for accessing substituted cyclobutanones from appropriately functionalized cyclopropanols. nih.govorganic-chemistry.org A notable application is the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols. The resulting 1-bicyclobutylcyclopropanol intermediate undergoes a 'strain-relocating' semipinacol rearrangement in the presence of acid to afford the spiro[3.3]heptan-1-one motif. nih.govnih.govresearchgate.net This process can be regio- and stereospecific, yielding optically active products from chiral precursors. nih.govnih.gov
Ring Expansion of Cyclopropanones: Cyclopropanone surrogates can react with sulfur ylides in a formal [3+1] cycloaddition to furnish cyclobutanones. nih.gov This reaction proceeds with high regio- and stereospecificity, providing a route to enantioenriched 2,3-disubstituted cyclobutanones. nih.gov
Meinwald Rearrangement: This acid-catalyzed rearrangement of oxaspiropentanes provides another pathway to cyclobutanones. nih.govnih.gov The reaction is driven by the release of ring strain from the epoxide and cyclopropane rings, along with the favorable formation of a carbonyl group. nih.gov This strategy has been employed in the synthesis of spiro[3.3]heptane scaffolds. nih.gov
| Methodology | Key Reactants/Precursors | Description | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | Alkene + Ketene/Dichloroketene | Direct formation of the cyclobutanone ring through a concerted or stepwise cycloaddition. | nih.govnih.govresearchgate.net |
| Semipinacol Rearrangement | 1-Bicyclobutylcyclopropanols | Acid-catalyzed rearrangement of a cyclopropylcarbinyl cation intermediate, expanding the cyclopropane ring to a cyclobutanone. | nih.govnih.govresearchgate.net |
| Ring Expansion | Cyclopropanone + Sulfur Ylide | A formal [3+1] cycloaddition that expands the three-membered ring to a four-membered ring. | nih.gov |
| Meinwald Rearrangement | Oxaspiropentanes | Acid-catalyzed isomerization of an epoxide on a spiro[2.2]pentane system to yield a cyclobutanone. | nih.govnih.gov |
Stereoselective Generation of the Ketone Functionality in Spirocyclic Systems (e.g., via Nazarov Reaction)
Achieving stereocontrol during the formation of the ketone is crucial for synthesizing specific enantiomers or diastereomers of spiro[3.3]heptanones. The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, is a prominent method for the stereoselective synthesis of cyclopentenones and can be adapted for spirocyclic systems. hawaii.edu
The Nazarov reaction proceeds through an oxyallyl cation intermediate, and the stereochemical outcome of the subsequent conrotatory ring closure is dictated by the substituents on the dienone precursor. hawaii.edu This reaction has been effectively applied to the synthesis of spirocyclic ketones. acs.orgnih.gov For instance, functionalized 6-(1-ethoxy-1,3-butadienyl)dihydropyran derivatives, prepared via Suzuki-Miyaura cross-coupling, undergo a Nazarov cyclization under mild acidic conditions. acs.orgnih.gov The stereoselectivity of this process is highly dependent on the substitution pattern of both the diene and the dihydropyran components, with high stereoselectivity often observed when a substituent is present at the C2-position of the dihydropyran moiety. acs.orgnih.gov
Furthermore, tandem reactions involving the Nazarov cyclization have been developed to construct complex spiro compounds stereoselectively. An example is a Nazarov-ene tandem reaction, where the oxyallyl cation generated during the cyclization is terminated by an ene-type reaction, leading to bicyclic spiro compounds with high stereoselectivity. nih.gov
Enantioselective Alpha-Functionalization of Cyclobutanone Derivatives
The α-position of the cyclobutanone ring is a key site for introducing chemical diversity. Enantioselective functionalization at this position allows for the creation of chiral centers, including challenging all-carbon quaternary centers. researchgate.netnih.gov Several catalytic strategies have been developed to achieve this transformation with high stereocontrol.
Transition Metal Catalysis: Palladium catalysis is a powerful tool for the enantioselective α-alkylation of cyclobutanones. Using β-ketoester substrates, a palladium-catalyzed decarboxylative allylic alkylation with a chiral phosphinooxazoline (PHOX) ligand affords α-quaternary cyclobutanones in high yields and enantioselectivities. nih.gov The mild conditions are compatible with the strained cyclobutanone ring. nih.gov Chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands have also been successfully used in palladium-catalyzed enantioselective C–H arylation and vinylation of cyclobutyl carboxylic acid derivatives. acs.org
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective α-functionalization of ketones by forming a chiral enamine intermediate. organic-chemistry.org This approach has been used for various transformations, including α-oxygenation and α-halogenation. organic-chemistry.org For example, the enantioselective α-trifluoromethylation of aldehydes, which can be precursors to cyclobutanones, has been achieved by combining photoredox catalysis with a chiral imidazolidinone organocatalyst. acs.org
Chiral Auxiliaries: A classic strategy involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Evans' oxazolidinone auxiliaries, for instance, can be attached to a carboxylic acid precursor, and the resulting imide can be deprotonated to form a chiral enolate. libretexts.org This enolate then reacts with an electrophile from a specific face, dictated by the steric hindrance of the auxiliary, leading to highly diastereoselective α-alkylation. libretexts.org Similarly, Ellman's sulfinamide has been used as a chiral auxiliary in the Strecker reaction of racemic spirocyclic ketones to achieve diastereoselective synthesis of amino acids built on the spiro[3.3]heptane scaffold. nih.gov
| Strategy | Catalyst/Auxiliary Type | Example Reaction | Key Features | Reference |
|---|---|---|---|---|
| Transition Metal Catalysis | Palladium(II) with Chiral Ligands (e.g., PHOX, MPAO) | Asymmetric allylic alkylation, C-H arylation/vinylation | Generates α-quaternary centers with high enantioselectivity under mild conditions. | nih.govacs.org |
| Organocatalysis | Chiral Amines (e.g., Proline), Imidazolidinones | α-Oxygenation, α-Halogenation, α-Alkylation | Metal-free approach utilizing chiral enamine intermediates. | organic-chemistry.orgacs.org |
| Chiral Auxiliaries | Evans' Oxazolidinones, Ellman's Sulfinamide | α-Alkylation, Strecker Reaction | Stoichiometric use of a chiral moiety to control facial selectivity of enolate reactions. Auxiliary is removed in a later step. | nih.govwikipedia.orglibretexts.org |
Convergent and Divergent Synthetic Strategies for this compound
The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic plans.
A divergent synthesis is characterized by the elaboration of a common intermediate into a library of structurally related compounds. nih.govrsc.org This strategy is particularly powerful for medicinal chemistry, where the goal is often to create and test a range of analogs. A practical divergent synthesis for a library of glutamic acid analogs built on the spiro[3.3]heptane scaffold has been reported. nih.gov The synthesis began with a common precursor, an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. This intermediate was then used to construct the second cyclobutane ring through different pathways, such as dichloroketene addition or a Meinwald rearrangement, to access different substitution patterns on the final spiro[3.3]heptane core. nih.gov This demonstrates how a single starting material can be a branching point to access a diverse set of spirocyclic derivatives.
Chemo- and Regioselective Synthesis of this compound Derivatives
The spiro[3.3]heptanone core, once assembled, serves as a versatile platform for further functionalization. Chemo- and regioselective reactions are critical for modifying the scaffold to produce specific derivatives for various applications.
The ketone functionality is a primary handle for transformations. For example, the Wolff-Kishner reduction can be used to chemoselectively remove the carbonyl group, yielding the parent spiro[3.3]heptane hydrocarbon. chemrxiv.org This alkane can then be further functionalized. For instance, a brominated spiro[3.3]heptane can be converted to a carboxylic acid via lithiation and reaction with carbon dioxide, or to a boronic acid by trapping the lithiated intermediate with a borate (B1201080) ester. chemrxiv.org
The resulting functional groups can be manipulated further. A carboxylic acid can be converted to an aniline (B41778) via the Curtius reaction, and a boronic acid can be oxidized to a phenol. chemrxiv.org These transformations highlight the ability to selectively target and modify different parts of the molecule. The synthesis of fluorinated derivatives has also been achieved by treating a spiro[3.3]heptanone with a fluorinating agent like morpholino-difluorosulfinium tetrafluoroborate (B81430) (morpho-DAST). chemrxiv.org
| Reaction Type | Reagents | Functional Group Transformation | Selectivity | Reference |
|---|---|---|---|---|
| Reduction | H₂NNH₂, KOH (Wolff-Kishner) | Ketone → Alkane | Chemoselective for the carbonyl group. | chemrxiv.org |
| Carboxylation | 1. n-BuLi, 2. CO₂(s) | Aryl/Alkyl Halide → Carboxylic Acid | Regioselective at the site of the halogen. | chemrxiv.org |
| Borylation | 1. n-BuLi, 2. B(OMe)₃ | Aryl/Alkyl Halide → Boronic Acid | Regioselective at the site of the halogen. | chemrxiv.org |
| Rearrangement | DPPA, heat (Curtius) | Carboxylic Acid → Amine/Aniline | Chemoselective for the carboxylic acid. | chemrxiv.org |
| Oxidation | H₂O₂, NaOH | Boronic Acid → Phenol/Alcohol | Chemoselective for the boronic acid. | chemrxiv.org |
| Fluorination | morpho-DAST | Ketone → gem-Difluoride | Chemoselective for the carbonyl group. | chemrxiv.org |
Chemical Reactivity and Transformation Pathways of 7,7 Dimethyl 2 Oxaspiro 3.3 Heptan 5 One
Reactivity of the Ketone Functionality
Carbonyl Transformations in Strained Cyclobutanones
The carbonyl group in 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one is a key site for a variety of chemical transformations. The reactivity of this ketone is significantly influenced by the inherent strain of the cyclobutane (B1203170) ring.
Reduction of the Carbonyl Group: The ketone can be reduced to the corresponding alcohol, 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol. This transformation can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While specific studies on this exact molecule are not prevalent, the reduction of similar spirocyclic ketones is a common synthetic step. For instance, the reduction of related spiro[3.3]heptanone systems is a known transformation in the synthesis of more complex molecules.
Baeyer-Villiger Oxidation: A significant reaction of cyclobutanones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. researchgate.net This reaction is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, this oxidation would lead to the formation of a bicyclic lactone. The regioselectivity of the Baeyer-Villiger oxidation is well-established, with the more substituted carbon atom preferentially migrating. For this compound, migration of the more substituted quaternary carbon would be expected, leading to a specific lactone isomer. This reaction is a valuable tool for synthesizing chiral lactones from chiral or racemic ketones. nih.gov
Wittig and Related Olefination Reactions: The carbonyl group can be converted to a methylene (B1212753) group or a substituted alkene via the Wittig reaction or related olefination protocols. However, the reactivity of strained cyclobutanones in these reactions can be challenging. For example, in the synthesis of spiro[3.3]heptane analogs of glutamic acid, standard Wittig conditions failed to give the desired olefination product from an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. nih.gov The successful olefination required the use of the more reactive Tebbe reagent. nih.gov This suggests that olefination of this compound might also require more potent olefination reagents.
Table 1: Potential Carbonyl Transformations of this compound
| Transformation | Reagent(s) | Potential Product(s) | Notes |
| Reduction | NaBH₄ or LiAlH₄ | 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol | A common transformation for ketones. |
| Baeyer-Villiger Oxidation | m-CPBA | Bicyclic lactone | Regioselective insertion of an oxygen atom. |
| Wittig Olefination | Ph₃P=CH₂ | 7,7-Dimethyl-5-methylene-2-oxaspiro[3.3]heptane | May require more reactive olefination reagents like the Tebbe reagent. nih.gov |
Alpha-Substitutions and Condensation Reactions
The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are potential sites for substitution and condensation reactions via enolate intermediates.
Enolate Formation and Alkylation: The protons on the α-carbons of the cyclobutanone (B123998) ring can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. The gem-dimethyl group at the 7-position blocks one of the α-positions from having protons, meaning enolization can only occur at the C6 position. This regioselectivity simplifies the outcome of α-substitution reactions.
Aldol (B89426) Condensation: The enolate of this compound can participate in aldol condensation reactions with aldehydes or other ketones. This reaction would lead to the formation of a β-hydroxy ketone adduct, which could potentially undergo subsequent dehydration to form an α,β-unsaturated ketone. The success and stereochemical outcome of such reactions would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.
While direct examples for this specific molecule are scarce in the literature, the functionalization of spiro[3.3]heptane systems at positions adjacent to a carbonyl group is a known strategy for the synthesis of complex molecules. rsc.org
Stereochemical Outcomes of Reactivity and Transformation
The stereochemistry of reactions involving this compound is a critical aspect, particularly in the synthesis of enantiomerically pure compounds.
Diastereoselectivity in Carbonyl Additions: The reduction of the carbonyl group can lead to the formation of two diastereomeric alcohols, depending on the face from which the reducing agent attacks the carbonyl carbon. The steric hindrance imposed by the gem-dimethyl group and the oxetane (B1205548) ring will likely influence the facial selectivity of this reduction.
Stereocontrol in Enolate Reactions: In reactions involving the enolate, the approach of the electrophile to the enolate will determine the stereochemistry of the newly formed stereocenter at the α-position. The rigid, spirocyclic framework of the molecule is expected to exert significant steric control, potentially leading to high diastereoselectivity in alkylation and aldol reactions. For instance, in the synthesis of glutamic acid analogs based on a spiro[3.3]heptane scaffold, a modified Strecker reaction on a spirocyclic ketone showed low to moderate diastereoselectivity, but the resulting diastereomers were separable. nih.gov
Ring-Opening Reactions: The strained oxetane ring can also undergo ring-opening reactions under certain conditions, for example, with strong acids or nucleophiles. The stereochemical course of these reactions would be important in determining the structure of the final products.
The development of stereoselective transformations is crucial for the application of spirocyclic compounds in areas such as medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.
Spectroscopic Characterization and Advanced Analytical Techniques for 7,7 Dimethyl 2 Oxaspiro 3.3 Heptan 5 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed experimental NMR data for 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one is not currently available in published literature or spectral databases. A thorough structural assignment would typically rely on the following NMR techniques:
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Hypothetically, the ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. The gem-dimethyl groups would likely appear as one or two singlets, depending on their magnetic equivalence. The methylene (B1212753) protons of the oxetane (B1205548) and cyclobutanone (B123998) rings would present as multiplets, with their chemical shifts and coupling patterns providing crucial information about their connectivity and stereochemical relationships.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A ¹³C NMR spectrum would be instrumental in identifying all the unique carbon atoms in the structure. Key signals would include the carbonyl carbon of the ketone, the spiro carbon, the carbon atoms of the oxetane ring, and the carbons of the gem-dimethyl groups. The chemical shifts of these signals would provide direct evidence for the carbon skeleton.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals and to establish the complete molecular structure, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. These techniques would reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for the unambiguous assembly of the molecular puzzle.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
While a specific IR spectrum for this compound is not documented, the spectrum would be expected to exhibit characteristic absorption bands. A strong absorption band in the region of 1750-1780 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the four-membered cyclobutanone ring. Additionally, C-O stretching vibrations from the oxetane ring would likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry data, which would confirm the molecular weight and provide insights into the fragmentation pathways of this compound, is not reported. Analysis by MS would be expected to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely involve characteristic losses, such as the loss of carbon monoxide or ethylene (B1197577) oxide, providing further structural confirmation.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
There are no published X-ray crystal structures for this compound. orgsyn.org Should the compound be crystalline, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms in the solid state. This technique would unambiguously confirm the spirocyclic nature and the conformation of the rings.
Computational Chemistry and Theoretical Investigations of 7,7 Dimethyl 2 Oxaspiro 3.3 Heptan 5 One
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to elucidating the electronic landscape of 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one. The spirocyclic nature of the molecule, featuring a central quaternary carbon atom shared by two four-membered rings, dictates a unique charge distribution and bonding arrangement. One of these rings is a cyclobutane (B1203170), while the other is a β-lactone.
The inherent ring strain in the spiro[3.3]heptane system influences the hybridization of the constituent carbon atoms. The bonds within the four-membered rings exhibit a higher p-character compared to their acyclic counterparts, leading to bent "banana" bonds. This strain is a critical factor in the molecule's reactivity. The presence of an oxygen atom in the lactone ring and a carbonyl group introduces significant polarity. The electron-withdrawing nature of the oxygen atoms polarizes the adjacent carbon-oxygen bonds, rendering the carbonyl carbon electrophilic and the ether oxygen weakly nucleophilic.
The two methyl groups at the C7 position, alpha to the carbonyl group, exert a modest electron-donating inductive effect. This can subtly influence the reactivity of the carbonyl group and the stability of any adjacent intermediates. Theoretical studies on analogous spiro[3.3]heptane derivatives have shown that the spatial orientation of substituents can be precisely controlled, which is a key feature for their use as bioisosteres of aromatic rings. chemrxiv.orgacs.org
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. For a molecule like this compound, DFT calculations can illuminate the pathways of various potential transformations, such as ring-opening reactions of the strained lactone or reactions at the carbonyl group.
A relevant example of DFT-elucidated mechanisms in similar systems is the strain-relocating semipinacol rearrangement observed in the synthesis of spiro[3.3]heptan-1-ones. researchgate.net In such a process, a highly strained intermediate rearranges to the spiro[3.3]heptan-1-one, with the reaction proceeding through a cyclopropylcarbinyl cation. researchgate.net DFT calculations would be crucial in mapping the potential energy surface of such a reaction, identifying the transition states, and determining the activation energies for competing pathways. For this compound, DFT could be employed to study the mechanism of nucleophilic acyl substitution at the carbonyl carbon or the acid-catalyzed hydrolysis of the lactone, providing insights into the regio- and stereoselectivity of these reactions.
Molecular Dynamics Simulations for Conformational Analysis and Interconversion
Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamic behavior of molecules over time. researchgate.net For this compound, the spiro[3.3]heptane core is relatively rigid; however, the four-membered rings are not perfectly planar and can undergo puckering.
MD simulations can reveal the accessible conformations of the molecule and the energy barriers for interconversion between them. Studies on the related carbene, spiro[3.3]hept-1-ylidene, have shown that the cyclobutylidene units can exist in distinct puckered and flatter conformations, which in turn influences the reaction selectivity. It is expected that the cyclobutane and lactone rings in this compound also adopt puckered conformations. MD simulations would allow for the characterization of these puckering modes and the timescale of their interconversion. Furthermore, these simulations can model the molecule's interactions with solvent molecules, providing a more realistic picture of its behavior in solution.
Quantitative Analysis of Ring Strain Energies within the Spiro[3.3]heptane Framework
The spiro[3.3]heptane framework is characterized by significant ring strain, which is a major determinant of its chemical reactivity. The total strain energy is a composite of angle strain, torsional strain, and transannular interactions. Computational methods provide a means to quantify this strain energy.
Ring strain energies (RSEs) can be calculated using various theoretical methods, including group equivalent reactions (GER). researchgate.net Studies on oxygen-containing spiro compounds have been performed at the MP2+ZPE/cc-pVDZ and G4(MP2) levels of theory. researchgate.net It has been shown that the substitution of methyl groups tends to decrease the RSE in such systems. researchgate.net The RSE of cyclic lactones varies with ring size, and for a four-membered β-lactone ring within a spiro compound, the strain is considerable. researchgate.net The presence of the spiro-center itself also contributes excess strain energy (ESE). researchgate.net
Below is a table of calculated ring strain energies for related spiro compounds, which provides context for the expected strain in this compound.
| Compound | Computational Method | Calculated Ring Strain Energy (kcal/mol) |
| Spiropentane | G2MP2 | 64.6 researchgate.net |
| Spiro[3.3]heptane | Not Specified | High researchgate.net |
| Oxaspiro[2.2]pentane | Not Specified | High nih.gov |
| Generic Spiro Lactone | DFT | Varies with ring size researchgate.net |
Based on these related systems, the ring strain energy of this compound is expected to be substantial, driving its reactivity in ring-opening reactions. nih.gov
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is a powerful tool for the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For a novel or complex structure like this compound, predicted spectra can aid in its identification and structural confirmation.
For NMR chemical shift prediction, a common methodology involves a full conformational analysis to identify all low-energy conformers. researchgate.netumn.edu The chemical shifts for each conformer are then calculated using methods like Gauge-Including Atomic Orbital (GIAO) DFT. researchgate.net A Boltzmann-weighted average of the chemical shifts across all conformers provides the final predicted spectrum. researchgate.netumn.edu This approach has been successfully applied to complex lactones. researchgate.netumn.edu
The table below shows a comparison of experimental and computed ¹H NMR chemical shifts for a related seven-membered lactone, illustrating the accuracy of this predictive methodology.
| Proton | Experimental Shift (ppm) | Computed Shift (ppm) | Difference (ppm) |
| H-1 | 2.50 | 2.55 | -0.05 |
| H-2 | 1.80 | 1.78 | 0.02 |
| H-3 | 4.20 | 4.23 | -0.03 |
Similarly, IR vibrational frequencies can be computed. The frequency of the carbonyl stretch in the β-lactone ring is of particular interest. Due to the ring strain, this absorption is expected at a higher wavenumber (typically >1800 cm⁻¹) compared to acyclic esters or larger lactone rings. Computational predictions can pinpoint this and other characteristic vibrational modes. researchgate.net
Advanced Applications in Organic Synthesis and Materials Science
7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one as a Versatile Synthetic Building Block and Intermediate
The strained oxetane (B1205548) ring in this compound is a key feature that renders it a versatile building block. The ring-opening of oxetanes can be initiated by a variety of nucleophiles and electrophiles, leading to the formation of 1,3-difunctionalized compounds. This reactivity allows for the introduction of diverse chemical handles, making it a valuable intermediate in multistep syntheses. The gem-dimethyl group at the 7-position provides steric hindrance that can influence the regioselectivity of these ring-opening reactions, potentially directing incoming nucleophiles to the less hindered carbon of the oxetane ring.
The carbonyl group of the cyclopentanone (B42830) moiety offers another site for chemical modification. Standard ketone chemistries, such as reductions, oxidations, and carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, and aldol (B89426) reactions), can be employed to further elaborate the molecular structure. The combination of these two reactive sites within a compact spirocyclic framework makes this compound a promising starting material for the synthesis of complex molecules.
| Functional Group | Potential Transformations | Resulting Structures |
| Oxetane Ring | Nucleophilic ring-opening (e.g., with amines, thiols, alcohols) | 1,3-disubstituted cyclopentanes |
| Lewis or Brønsted acid-catalyzed ring-opening | Functionalized cyclopentane (B165970) derivatives | |
| Carbonyl Group | Reduction (e.g., with NaBH4, LiAlH4) | 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol |
| Grignard reaction | Tertiary alcohols | |
| Wittig reaction | Alkenes | |
| Reductive amination | Amines |
Utility as a Scaffold for the Construction of Complex Molecular Architectures
The rigid, three-dimensional structure of the spiro[3.3]heptane framework is an attractive feature for its use as a scaffold in the design of complex molecules. This fixed spatial arrangement of functional groups can be exploited to create molecules with well-defined shapes and vectoralities, which is particularly important in fields like medicinal chemistry and supramolecular chemistry. researchgate.net The conformational restriction imposed by the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net
The synthesis of spirocyclic scaffolds often relies on intramolecular reactions. researchgate.net In the case of this compound, the two functionalizable ends—the oxetane and the ketone—can be sequentially or orthogonally modified to build intricate molecular architectures. For instance, the ketone could be converted to a leaving group, followed by intramolecular attack by a nucleophile introduced via the ring-opening of the oxetane, leading to the formation of bridged or other complex polycyclic systems.
Integration into Novel Polymeric Architectures, e.g., Hyperbranched Polymers
Hyperbranched polymers are a class of dendritic macromolecules with highly branched, three-dimensional structures that exhibit unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. nih.gov The bifunctional nature of this compound makes it a potential monomer for the synthesis of hyperbranched polymers.
For example, the ring-opening of the oxetane could be used as the propagation step in a polymerization reaction, while the ketone functionality could serve as a branching point or be modified to introduce other reactive groups. The gem-dimethyl group could enhance the thermal stability and solubility of the resulting polymer. While direct polymerization of this specific monomer has not been extensively reported, the use of other cyclic ethers and ketones in the synthesis of hyperbranched polymers suggests that this is a feasible application. nih.govgoogle.com
| Polymerization Approach | Role of this compound | Potential Polymer Properties |
| Ring-Opening Polymerization | Monomer | Polyester or polyether backbone |
| Polycondensation | AB2-type monomer (after modification) | Hyperbranched architecture |
| Click Chemistry | Functionalized monomer | Tailored polymer properties |
Role in Total Synthesis of Non-Natural Products or Intermediates for Diverse Chemical Libraries
The total synthesis of natural products and their analogs is a driving force in organic chemistry. univ.kiev.ua While this compound itself is not a known natural product, its unique structure makes it an interesting starting point for the synthesis of non-natural products with potential biological activity. The ability to introduce multiple points of diversity from a single, rigid scaffold is highly valuable for the construction of chemical libraries for drug discovery. nih.govnih.gov
The oxaspiro[3.3]heptane motif can be considered a bioisostere for other common rings in drug molecules, such as piperidines or cyclohexanes, offering a novel chemical space with potentially improved physicochemical properties like metabolic stability. nih.gov The synthesis of a library of compounds derived from this compound could involve a divergent synthetic strategy, where the oxetane and ketone are reacted with a variety of reagents to generate a diverse set of final products.
Exploration in Advanced Materials Development Leveraging Unique Structural Features
The incorporation of the rigid and compact this compound scaffold into materials can impart unique properties. In the realm of advanced materials, there is a constant search for new building blocks that can lead to materials with improved performance. The spirocyclic nature of this compound can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially higher transparency.
Furthermore, the oxetane ring can be used for cross-linking in the development of thermosetting polymers or coatings. Upon curing with heat or radiation, the ring-opening of the oxetane can lead to the formation of a durable and chemically resistant polymer network. The gem-dimethyl groups could contribute to enhanced thermal stability and hydrophobicity of the final material.
Conclusion and Future Research Directions
Synthesis and Reactivity Landscape of 7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one
The synthesis of the spiro[3.3]heptane framework, the parent structure of this compound, has been an area of active research. Established methods often rely on multi-step sequences, including [2+2] cycloadditions, which can present challenges in terms of yield and scalability. mdpi.com More recent and efficient approaches have been developed, such as the strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, which provides a novel route to substituted spiro[3.3]heptan-1-ones. mdpi.com
For the specific synthesis of this compound, a key challenge lies in the controlled introduction of the oxetane (B1205548) ring and the gem-dimethyl group. The synthesis of related 2-oxa-6-azaspiro[3.3]heptane has been described, starting from 3-bromo-2,2-bis(bromomethyl)propan-1-ol, suggesting a potential pathway that could be adapted. mdpi.com The gem-dimethyl group is a common motif in natural products and has been incorporated into various molecules to enhance their pharmacological properties. acs.orgresearchgate.net Its introduction could potentially be achieved through reactions involving precursors bearing a dimethyl-substituted cyclobutanone (B123998) ring.
The reactivity of this compound is anticipated to be rich and varied, dictated by the interplay of its functional groups. The ketone offers a handle for a plethora of transformations, including reductions, additions, and alpha-functionalizations. The strained oxetane ring is susceptible to ring-opening reactions under acidic or nucleophilic conditions, providing a pathway to more complex, functionalized structures. The gem-dimethyl group, while generally considered inert, can influence the reactivity of the adjacent ketone through steric hindrance and by affecting the conformational preferences of the cyclobutane (B1203170) ring.
Emerging Synthetic Methodologies for Spiro[3.3]heptanone Systems
The demand for novel three-dimensional scaffolds in drug discovery has spurred the development of new synthetic methods for spiro[3.3]heptanone systems. researchgate.netresearchgate.net A significant advancement is the development of catalytic and stereoselective reactions that allow for the construction of chiral spirocycles. For instance, gold(I)-catalyzed cyclizations of 1,5-enynes using a chiral auxiliary approach have been shown to produce spirocyclic ketones with high enantioselectivity. nih.gov
Another promising avenue is the use of visible light-mediated photochemistry. For example, the synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA has been achieved through a visible light-mediated energy transfer catalysis, highlighting the potential of photochemical methods for constructing complex spirocyclic systems under mild conditions. rsc.orgnih.gov The development of one-pot syntheses of functionalized 5-oxo-2-azaspiro[3.3]heptanes further streamlines the access to these valuable building blocks. researchgate.net
Future research will likely focus on expanding the substrate scope of these emerging methodologies to include a wider variety of functional groups and substitution patterns, ultimately enabling the synthesis of a diverse library of spiro[3.3]heptanone derivatives, including analogs of this compound.
Unexplored Reactivity Pathways and Mechanistic Studies
The unique combination of functional groups in this compound opens up several unexplored reactivity pathways. The strain inherent in the spiro[3.3]heptane framework could lead to unusual rearrangements and ring-opening reactions under thermal or catalytic conditions. For instance, the Beckwith-Dowd ring expansion, a radical cascade reaction, has been successfully applied to the synthesis of spirocyclic γ-lactones from cyclopentanones and cyclohexanones, suggesting that similar transformations could be explored with spiro[3.3]heptanones. researchgate.net
Mechanistic studies, both experimental and computational, will be crucial for understanding and predicting the outcomes of these reactions. Computational studies on the ring-opening of related 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones have provided valuable insights into the factors controlling the reaction pathways, and similar investigations on oxaspiro[3.3]heptanone systems could guide the rational design of new synthetic transformations. researchgate.net The ring-opening of tetrahydrofurfuryl alcohol over modified platinum model surfaces has also been mechanistically investigated, providing a framework for studying the catalytic transformations of oxetane-containing molecules. univ.kiev.ua
Prospects for Rational Design of Novel Spirocyclic Architectures
The spiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere for the phenyl ring, offering a three-dimensional alternative to flat aromatic systems in medicinal chemistry. The rational design of novel spirocyclic architectures based on the this compound template could lead to the discovery of new bioactive molecules. The oxetane moiety itself is considered a polar equivalent of a gem-dimethyl group and can improve physicochemical properties such as solubility. mdpi.com
By systematically modifying the functional groups of this compound, a diverse range of novel spirocyclic architectures can be envisioned. For example, the ketone could be converted to other functional groups such as amines, alcohols, or alkenes, while the oxetane ring could be opened to introduce new side chains. The development of synthetic routes to various functionalized 2-azaspiro[3.3]heptane derivatives showcases the potential for creating a wide array of novel spirocyclic compounds.
Future Impact in Fundamental Organic Chemistry and Materials Innovation
The study of this compound and its analogs is poised to have a significant impact on both fundamental organic chemistry and materials innovation. From a fundamental perspective, the exploration of the synthesis and reactivity of these strained systems will contribute to a deeper understanding of reaction mechanisms and the influence of molecular architecture on chemical behavior.
In the realm of materials science, spirocyclic compounds are of interest for the development of new polymers and functional materials. The rigid and well-defined three-dimensional structure of the spiro[3.3]heptane core can impart unique properties to polymers, such as improved thermal stability and altered mechanical properties. While research in this area is still in its early stages, the availability of novel spirocyclic building blocks like this compound could open up new avenues for the design of advanced materials with tailored properties. The use of spiro[3.3]heptane in materials science is an emerging field with potential applications in various technologies. researchgate.net
Q & A
Q. Table 1: Example Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Characterization Tools |
|---|---|---|---|
| Cycloaddition | Dienophile + Catalyst | 65 | NMR, IR, MS |
| Ring-closing metathesis | Grubbs Catalyst, 60°C | 72 | NMR, X-ray |
Advanced Research: How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. Key steps:
Geometry Optimization: Minimize energy for reactants, intermediates, and products.
Fukui Indices: Identify nucleophilic/electrophilic sites on the spirocyclic core.
Molecular Dynamics (MD): Simulate solvent effects and temperature-dependent behavior.
Docking Studies: Predict interactions with biological targets (e.g., enzymes) for pharmacological applications .
Example Workflow:
"DFT-guided design reduces trial-and-error synthesis by prioritizing pathways with lower activation energies (~15–20 kcal/mol)."
Data Contradiction Analysis: How should researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts or IR bands) require systematic validation:
Replicate Synthesis: Confirm reproducibility under identical conditions.
Impurity Profiling: Use HPLC-MS to detect byproducts.
Cross-Validation: Compare with analogous spiro compounds (e.g., 1,6-Dioxaspiro[3.3]heptan-2-one derivatives ).
Alternative Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.
Case Study:
A ¹³C NMR signal at δ 210 ppm conflicting with literature may indicate keto-enol tautomerism. Variable-temperature NMR can confirm dynamic equilibria .
Mechanistic Studies: What experimental approaches elucidate reaction mechanisms involving this spirocyclic ketone?
Methodological Answer:
Mechanistic probes include:
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates.
- In-situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.
- Trapping Experiments: Add radical scavengers (e.g., TEMPO) to test for radical pathways.
- Stereochemical Analysis: Chiral HPLC to assess retention/inversion of configuration .
Example Application:
In photochemical reactions, transient absorption spectroscopy can capture short-lived intermediates (nanosecond resolution).
Biological Activity Screening: What methodologies assess the compound’s potential pharmacological activity?
Methodological Answer:
- In-vitro Assays: Test enzyme inhibition (e.g., cyclooxygenase) using fluorometric/colorimetric kits.
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl groups) and compare IC₅₀ values.
- ADMET Prediction: Use software like SwissADME to estimate bioavailability and toxicity.
- Comparative Studies: Benchmark against natural spiro compounds (e.g., diarylheptanoids ).
Q. Table 2: Example Bioassay Data
| Target Enzyme | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| COX-2 | 12.3 | Celecoxib (0.04) |
| CYP3A4 | >100 | Ketoconazole (0.02) |
Theoretical Framework Integration: How can researchers align experimental design with theoretical models?
Methodological Answer:
- Hypothesis-Driven Design: Start with a theoretical postulate (e.g., "Steric hindrance dictates regioselectivity").
- Multivariate Analysis: Apply factorial design (DoE) to test variables (temperature, solvent, catalyst).
- Meta-Analysis: Compare results with prior studies on structurally related compounds (e.g., 2-Diphenylmethylenebicyclo[2.2.1]heptan-5-one ).
Example:
A QSPR (Quantitative Structure-Property Relationship) model predicts solubility based on logP and topological polar surface area .
Advanced Characterization: What advanced spectroscopic techniques resolve ambiguities in spirocyclic systems?
Methodological Answer:
- Dynamic NMR: Detect ring-flipping or conformational exchange (e.g., coalescence temperature analysis).
- Solid-State NMR: Differentiate polymorphs or amorphous/crystalline phases.
- Ultrafast Spectroscopy: Probe excited-state dynamics (e.g., femtosecond transient absorption).
Case Study:
NOESY NMR reveals through-space interactions between methyl groups and the spiro-oxygen, confirming spatial proximity .
Interdisciplinary Approaches: How can methodologies from other fields (e.g., materials science) enhance research on this compound?
Methodological Answer:
- Thermal Analysis (DSC/TGA): Assess stability for material applications (e.g., polymer additives).
- Surface Plasmon Resonance (SPR): Study binding kinetics in sensor development.
- Computational Material Science: Simulate crystallographic packing using software like Materials Studio.
Example Integration:
Hybrid DFT-MD simulations predict the compound’s glass transition temperature (Tg) for thermoplastic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
